molecular formula C10H12O3 B023674 1-(2-Methoxyphenoxy)-2,3-epoxypropane CAS No. 2210-74-4

1-(2-Methoxyphenoxy)-2,3-epoxypropane

Cat. No. B023674
CAS RN: 2210-74-4
M. Wt: 180.2 g/mol
InChI Key: RJNVSQLNEALZLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane involves reactions that yield high-molecular-weight polymers with specific microstructures, as demonstrated through polymerizations involving catalysts derived from diethylzinc with polyhydric phenols or phenols (Kuran & Listoś, 1994). Gao Yong-hong (2005) explored the synthesis from 4-phenoxyphenol and 1,2-epoxypropane under optimized conditions, achieving a high yield of 93.7% (Gao, 2005).

Molecular Structure Analysis

The molecular structure and conformational properties of related compounds, such as 2-methoxyphenol and 1,2-dimethoxybenzene, have been examined through gas-phase electron diffraction and quantum chemical calculations, providing insights into their stable conformers and structural parameters (Dorofeeva et al., 2009).

Chemical Reactions and Properties

Research on the polymerization of 1,2-epoxypropane and related compounds has revealed insights into their chemical reactions and properties, including the influence of catalysts and the microstructure of resulting polymers (Kuran & Listoś, 1994).

Physical Properties Analysis

The solid-state properties of racemic 1,2-epoxy-3-(2-methoxyphenyloxy)-propane have been studied, showing spontaneous resolution upon crystallization, which was confirmed through IR spectra, thermal analysis, and X-ray analysis (Bredikhin et al., 2005).

Scientific Research Applications

  • Synthesis of α,β-Unsaturated Aldehydes : A study demonstrated the use of similar compounds in synthesizing α,β-unsaturated aldehydes through a reaction involving alkyl halides and mercuric chloride at room temperature (Wada, Nakamura, Taguchi, & Takei, 1977).

  • Oligomerization and Cyclization : Magnesium perchlorate-induced oligomerization and cyclization of 1-phenoxy-2,3-epoxypropane leads to the formation of oligo-(hydroxyether)s and cyclic, isomeric dimers. This process can potentially reduce network density in crosslinked products (Tänzer, Müller, Wintzer, & Fedtke, 1987).

  • Kinetic Study of Addition Reactions : The addition of acetic, acrylic, or methacrylic acids to 1,2-epoxy-3-phenoxypropane in the presence of chromium(III) ethanoate was studied to understand the reaction kinetics, including rate constants and activation parameters (Bukowska & Bukowski, 1999).

  • Properties of Organosilicon 1,4-Diene Epoxides : Research on 2-substituted organosilicon 1,4-diene epoxides showed their potential as modifiers in phenol-formaldehyde resins, yielding significant isomer ratios relative to the oxygen atom (Garamanov et al., 2022).

  • Aminolysis and Esterification of Unsymmetrical Epoxides : The reaction of unsymmetrical epoxides with amines and hexahydrophthalic anhydride produced piperidino adducts. Phenol-catalyzed reactions yielded polymeric ester products (Colclough, Cunneen, & Moore, 1961).

  • Synthesis of 1-Methoxy-2-propanol : Triethylamine catalysts were used for the synthesis of 1-methoxy-2-propanol from methanol and 1,2-epoxypropane, demonstrating good catalytic activity and selectivity with potential for recovery and reuse (Qiu-fang, 2004).

  • Polymerization Processes : Diethylzinc-polyhydric phenol catalysts were effective in polymerizing 1,2-epoxypropane and 1,2-epoxycyclohexane, resulting in high-molecular-weight polymers with variable crystallinity and molecular weight (Kuran & Listoś, 1994).

  • NMR Spectroscopy : The NMR spectrum of 1-hydroxy-2,3-epoxypropane was analyzed, showing good agreement with experimental values and providing insights into the chemical shifts of the hydroxyl proton (Leifer & Goldstein, 1968).

  • Photopolymerization : Arenediazonium salts were used to photopolymerize 1,2-epoxypropane, a model system for curing epoxy resins. This process was characterized as fast and cationic with limited conversion to polymer (Bal, Cox, Kemp, & Murphy, 1978).

Safety And Hazards

The safety data sheet for a related compound, 3-(2-Methoxyphenoxy)-1,2-propanediol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “1-(2-Methoxyphenoxy)-2,3-epoxypropane” and related compounds could involve their use in the production of bio-based isocyanates . This could have significant implications for the plastics industry, particularly in the production of polyurethanes .

properties

IUPAC Name

2-[(2-methoxyphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-11-9-4-2-3-5-10(9)13-7-8-6-12-8/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNVSQLNEALZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601292484
Record name 2-[(2-Methoxyphenoxy)methyl]oxirane
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenoxy)-2,3-epoxypropane

CAS RN

2210-74-4
Record name 2-[(2-Methoxyphenoxy)methyl]oxirane
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Record name Guaiacol glycidyl ether
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Record name 2210-74-4
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Record name 2-[(2-Methoxyphenoxy)methyl]oxirane
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Record name [(o-methoxyphenoxy)methyl]oxirane
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Record name GUAIACOL GLYCIDYL ETHER
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Synthesis routes and methods I

Procedure details

Guaiacol (8.6 g, 69 mmol), potassium t-butoxide (7.8 g, 69 mmol), epichlorohydrin (19.3 g, 209 mmol), and 18-crown-6 (0.8 g) were mixed in t-butanol (100 ml) and heated to 50° C. for 2 h. Water was added and the product was extracted with two portions of dichlorometane. Washing with water, twice, was followed by drying and evaporation. Quantitative yield.
Quantity
8.6 g
Type
reactant
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7.8 g
Type
reactant
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19.3 g
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reactant
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0.8 g
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Quantity
100 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To 2-methoxyphenol(76 g) dissolved in about 60 ml of water and 200 ml of dioxane containing 29 g of sodium hydroxide is slowly added a large excess of epichlorohydrin (80 g). The solution is stirred at reflux temperature for 3 hrs. The mixture is diluted with ether, washed with two portions of water and dried using anhydrous magnesium sulfate. Evaporation of the dried extract, followed by distillation of the residue produced the product, 1-(2-methoxyphenoxy)-2,3-epoxypropane.
Quantity
76 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
200 mL
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0 (± 1) mol
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80 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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